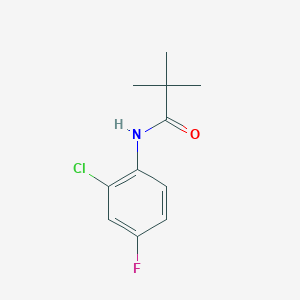![molecular formula C17H20N6O B12237569 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine](/img/structure/B12237569.png)
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety linked to a piperidine ring and a methylpyrimidine group. The compound’s intricate structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the piperidine ring, and the incorporation of the methylpyrimidine group. Common synthetic routes include:
Formation of Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Attachment of Piperidine Ring: The piperidine ring is usually introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Incorporation of Methylpyrimidine Group: This final step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the methylpyrimidine group to the imidazo[1,2-b]pyridazine-piperidine intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets, such as TAK1. By inhibiting TAK1, the compound can suppress key signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3 . This inhibition leads to the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .
Comparison with Similar Compounds
Similar compounds to 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine include other imidazo[1,2-b]pyridazine derivatives that also exhibit kinase inhibitory activity. These compounds may differ in their specific substituents, leading to variations in their potency and selectivity . Examples of similar compounds include:
6-Substituted Morpholine Imidazo[1,2-b]pyridazines: These compounds have shown similar inhibitory activity against TAK1.
Piperazine Imidazo[1,2-b]pyridazines: These derivatives also target TAK1 and exhibit anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H20N6O/c1-13-10-19-17(20-11-13)22-7-4-14(5-8-22)12-24-16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-11,14H,4-5,7-8,12H2,1H3 |
InChI Key |
GRLRDTJOYLWUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12237489.png)
![1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12237493.png)
![2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12237499.png)
![5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12237501.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237504.png)

![7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline](/img/structure/B12237509.png)
![1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B12237510.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12237512.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237546.png)
![4-Ethyl-5-fluoro-6-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12237550.png)
![1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12237555.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine](/img/structure/B12237558.png)
